1-(benzenesulfonyl)-4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Description
The compound 1-(benzenesulfonyl)-4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (referred to hereafter as Compound X) features a piperidine core substituted with a benzenesulfonyl group and a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized with a 3-methoxy-4-isopropoxyphenyl moiety. This structure combines sulfonamide, heterocyclic, and aryl ether functionalities, which are common in bioactive molecules targeting enzymes or receptors. The benzenesulfonyl group enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in binding pockets. The methoxy and isopropoxy groups on the phenyl ring modulate solubility and steric effects .
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-16(2)30-20-10-9-18(15-21(20)29-3)22-24-23(31-25-22)17-11-13-26(14-12-17)32(27,28)19-7-5-4-6-8-19/h4-10,15-17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCLUVNZCVVPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzenesulfonyl)-4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a compound that combines the pharmacologically significant moieties of piperidine and 1,2,4-oxadiazole. These structural elements are known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound based on various studies and findings.
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial properties. A study synthesized a series of compounds with similar structures and tested their effectiveness against various bacterial strains. The results showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while other strains exhibited weak to moderate responses .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 20 | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 18 | 0.63 ± 0.001 |
| 7n | Escherichia coli | 12 | 2.17 ± 0.006 |
| Thiourea | Control | 10 | 21.25 ± 0.15 |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities were significantly lower than those of standard drugs, indicating a promising therapeutic potential for treating conditions related to these enzymes .
Table 2: Enzyme Inhibition Potency
| Enzyme | Compound ID | IC50 (µM) |
|---|---|---|
| Urease | 7l | 2.14 ± 0.002 |
| Acetylcholinesterase | 7m | 0.63 ± 0.001 |
Case Studies
A notable case study involved the synthesis of a series of oxadiazole derivatives, including the target compound, which were evaluated for their pharmacological effects. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the mechanisms of action through molecular docking studies .
Molecular Docking Studies
Docking studies revealed that the synthesized compounds interact favorably with active sites on target enzymes and bacterial receptors, suggesting a mechanism for their observed biological activities. The binding affinities were quantified, showing that these compounds could effectively inhibit enzyme activity and bacterial growth through non-covalent interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
Key Observations:
Oxadiazole Substituents: The 3-methoxy-4-isopropoxyphenyl group in Compound X introduces steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets compared to smaller substituents like thiophene () or electron-withdrawing groups like trifluoromethyl ().
Compound X’s plain benzenesulfonyl group balances hydrophobicity and polarity, favoring passive membrane permeability.
Piperidine Modifications :
- Methylation at the piperidine 4-position () may enhance conformational rigidity, while pyrazolopyrimidine linkers () expand scaffold diversity for kinase targets.
Preparation Methods
Preparation of 3-Methoxy-4-(Propan-2-yloxy)Benzamidoxime
The synthesis begins with the formation of the amidoxime from 3-methoxy-4-(propan-2-yloxy)benzonitrile. This involves treatment with hydroxylamine hydrochloride in ethanol under reflux, followed by neutralization to yield the amidoxime.
Reaction Conditions
Cyclization to Form the 1,2,4-Oxadiazole Ring
The amidoxime is reacted with a carboxylic acid derivative, such as trichloroacetic anhydride or CDI (1,1'-carbonyldiimidazole), to facilitate cyclization. For example:
Optimized Parameters
-
Catalyst : CDI (1.2 equiv)
-
Solvent : Dichloromethane
-
Time : 12 hours at room temperature
Functionalization of the Piperidine Scaffold
The piperidine ring is functionalized at the 4-position to accommodate the oxadiazole moiety. A boronic ester intermediate is often employed for Suzuki-Miyaura coupling, as demonstrated in analogous syntheses.
Synthesis of 4-Boronic Acid Pinacol Ester Piperidine
Piperidine-4-boronic acid pinacol ester is prepared via Miyaura borylation of 4-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester. This step utilizes bis(pinacolato)diboron and a palladium catalyst.
Representative Protocol
Suzuki-Miyaura Coupling with the Oxadiazole Intermediate
The boronic ester is coupled with a halogenated oxadiazole (e.g., 5-bromo-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole) under palladium catalysis.
Key Parameters
-
Catalyst : Pd(PPh₃)₄ (0.05 equiv)
-
Base : Na₂CO₃ (2.0 M aqueous solution)
-
Solvent : Toluene/EtOH (2:1)
-
Temperature : 80°C, 4.5 hours
Introduction of the Benzenesulfonyl Group
The final step involves sulfonylation of the piperidine nitrogen using benzenesulfonyl chloride. This reaction requires careful control to avoid over-sulfonylation.
Sulfonylation Reaction
The piperidine-oxadiazole intermediate is treated with benzenesulfonyl chloride in the presence of a hindered amine base to ensure selective N-sulfonylation.
Standard Conditions
-
Reagents : Benzenesulfonyl chloride (1.2 equiv), diisopropylethylamine (2.5 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature
-
Time : 2 hours
Data Tables and Comparative Analysis
Table 1. Key Reaction Yields and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amidoxime formation | NH₂OH·HCl, NaOH | Ethanol | 80°C | 85% |
| Oxadiazole cyclization | CDI | DCM | RT | 80% |
| Miyaura borylation | Pd(dppf)Cl₂, B₂pin₂ | 1,4-Dioxane | 80°C | 93% |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH | 80°C | 93% |
| Sulfonylation | Benzenesulfonyl chloride, DIPEA | DCM | RT | 85% |
Table 2. Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxadiazole ring instability | Use of CDI for mild cyclization |
| Boronic ester purification | Flash chromatography (hexanes/EtOAc) |
| Competitive O-sulfonylation | Low-temperature addition of sulfonyl chloride |
Q & A
Basic Question: What are the key steps in synthesizing 1-(benzenesulfonyl)-4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}piperidine?
Answer:
The synthesis typically involves multi-step protocols:
Oxadiazole Ring Formation : Condensation of carboxylic acid derivatives with hydrazine under reflux in ethanol (3–4 hours) .
Sulfonylation : Reaction with 4-bromomethylbenzenesulfonyl chloride in aqueous Na₂CO₃ to introduce the benzenesulfonyl group .
Piperidine Coupling : Use of LiH in DMF to facilitate nucleophilic substitution or coupling reactions (4–6 hours) .
Purification : Recrystallization from methanol or chromatography for high-purity isolation .
Basic Question: How is structural characterization performed for this compound?
Answer:
Key methods include:
- Spectral Analysis : NMR (¹H/¹³C) to confirm substituent positions and oxadiazole ring integrity.
- Mass Spectrometry (MS) : For molecular weight validation.
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .
- Elemental Analysis : Confirms empirical formula .
Advanced Question: What strategies optimize yield in the final coupling step?
Answer:
- Catalyst Optimization : Use of LiH in DMF enhances nucleophilic reactivity of the piperidine nitrogen .
- Temperature Control : Maintaining 60–80°C prevents side reactions.
- Inert Atmosphere : N₂ or Ar gas minimizes oxidation .
- Post-Reaction Workup : Immediate quenching with ice-cold water improves precipitation efficiency .
Advanced Question: How do substituents on the oxadiazole ring influence biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance antibacterial activity by increasing electrophilicity .
- Methoxy Groups : Improve membrane permeability due to lipophilicity .
- Steric Effects : Bulky groups (e.g., propan-2-yloxy) may reduce enzyme binding efficiency .
- Case Study : Fluorine substitution on analogous piperidine derivatives showed ≥5 mm inhibition against C. albicans .
Basic Question: What purification methods are recommended for this compound?
Answer:
- Recrystallization : Methanol or ethanol as solvents for high recovery .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for polar impurities .
- HPLC : For analytical-grade purity, using buffer solutions (e.g., ammonium acetate, pH 6.5) .
Advanced Question: How can contradictory bioactivity data between similar derivatives be resolved?
Answer:
- Systematic SAR Studies : Compare substituent effects (e.g., methoxy vs. cyano groups) on scavenging capacity and IC₅₀ values .
- Enzyme Assays : Test inhibition against specific targets (e.g., tyrosinase or Factor Xa) to clarify mechanisms .
- Computational Modeling : Molecular docking to predict binding affinities and rationalize discrepancies .
Basic Question: What solvents are optimal for its synthesis and reactivity studies?
Answer:
- Polar Aprotic Solvents : DMF or DMSO for coupling reactions due to high dielectric constants .
- Ethanol/Methanol : For reflux steps and recrystallization .
- Avoid Protic Solvents in Acidic Steps : Prevents premature hydrolysis of sulfonyl groups .
Advanced Question: What analytical techniques validate its stability under physiological conditions?
Answer:
- pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
- LC-MS/MS : Detect metabolites or decomposition products in simulated biological fluids .
Advanced Question: How does the piperidine sulfonyl group impact target selectivity?
Answer:
- Hydrogen Bonding : The sulfonyl group interacts with catalytic residues (e.g., in Factor Xa) .
- Steric Hindrance : Bulky benzenesulfonyl moieties may limit access to shallow binding pockets .
- Comparative Data : Piperidine derivatives lacking sulfonyl groups show reduced anticoagulant activity .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
